Hsd17B13-IN-12

Description

Structure

3D Structure

Properties

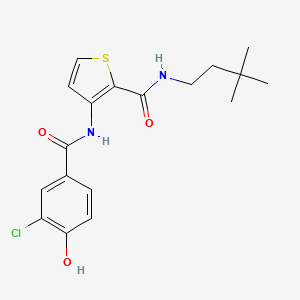

Molecular Formula |

C18H21ClN2O3S |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C18H21ClN2O3S/c1-18(2,3)7-8-20-17(24)15-13(6-9-25-15)21-16(23)11-4-5-14(22)12(19)10-11/h4-6,9-10,22H,7-8H2,1-3H3,(H,20,24)(H,21,23) |

InChI Key |

UBEHBBQIKGJUJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13 Inhibition: A Deep Dive into its Mechanism of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking significant interest in the pharmacological inhibition of this enzyme.[1][3] This technical guide elucidates the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe, BI-3231, which serves as a representative example for understanding the therapeutic potential of targeting HSD17B13. While the specific compound "Hsd17B13-IN-12" did not yield specific public data, the mechanism described herein is based on the action of potent and selective inhibitors of HSD17B13.

Core Mechanism of Action of HSD17B13 Inhibition

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[2] While its precise physiological substrate and function are still under investigation, it is understood to play a role in hepatic lipid homeostasis.[2][4] The primary mechanism of action of HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity.

Inhibitors like BI-3231 are potent and selective, demonstrating strong binding to HSD17B13 with a notable dependency on the presence of the cofactor NAD+.[1] By inhibiting HSD17B13, these compounds are hypothesized to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and its downstream consequences.

The therapeutic effects of HSD17B13 inhibition are believed to stem from:

-

Reduction of Triglyceride Accumulation: Inhibition of HSD17B13 has been shown to decrease the accumulation of triglycerides within lipid droplets in hepatocytes.[5][6]

-

Restoration of Lipid Homeostasis: By modulating lipid metabolism, these inhibitors help to restore a healthier lipid profile within liver cells.[5][6]

-

Increased Mitochondrial Activity: Studies have indicated that HSD17B13 inhibition can lead to an increase in mitochondrial respiratory function, without affecting β-oxidation.[5]

-

Protection Against Lipotoxicity: A key consequence of HSD17B13 inhibition is the protection of hepatocytes from the damaging effects of excess fatty acids, such as palmitic acid.[5][6]

Quantitative Data: Potency of HSD17B13 Inhibitors

The potency of HSD17B13 inhibitors is a critical parameter in their development as therapeutic agents. The following table summarizes the in vitro potency of the representative inhibitor, BI-3231.

| Compound | Target | IC50 (nM) |

| BI-3231 | Human HSD17B13 | 1 |

| BI-3231 | Mouse HSD17B13 | 13 |

Data sourced from MedchemExpress.[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway of HSD17B13 and its inhibition.

Caption: Representative experimental workflow for evaluating HSD17B13 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on HSD17B13 inhibitors.

In Vitro Hepatocyte Lipotoxicity Model

-

Cell Culture: Primary mouse hepatocytes or human hepatocyte cell lines (e.g., HepG2) are cultured in appropriate media and conditions.

-

Induction of Lipotoxicity: To mimic the cellular stress observed in NASH, cells are treated with a high concentration of palmitic acid (a saturated fatty acid) for a specified period (e.g., 24 hours).

-

Inhibitor Treatment: Concurrently with or prior to palmitic acid treatment, cells are exposed to varying concentrations of the HSD17B13 inhibitor (e.g., BI-3231) or a vehicle control.

-

Assessment of Triglyceride Accumulation: Cellular lipids are stained with a fluorescent dye such as Oil Red O or Bodipy. The intensity of the staining is quantified using microscopy and image analysis software to measure lipid droplet size and number.

-

Mitochondrial Function Assays: Mitochondrial respiration can be measured using techniques like the Seahorse XF Analyzer to determine the oxygen consumption rate (OCR).

-

Cell Viability and Proliferation: Assays such as MTT or trypan blue exclusion are used to assess cell viability. Cell proliferation can be measured using methods like BrdU incorporation.

In Vivo Models of Nonalcoholic Fatty Liver Disease (NAFLD)

-

Animal Models: Mice, often of the C57BL/6J strain, are fed a high-fat diet (HFD) for an extended period (e.g., 20 weeks) to induce obesity and hepatic steatosis.[8]

-

Inhibitor Administration: The HSD17B13 inhibitor is administered to the animals, typically via oral gavage or another appropriate route, at a specified dose and frequency. A control group receives a vehicle.

-

Histological Analysis: At the end of the study period, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red staining is used to evaluate fibrosis.

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) is performed to analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis.

-

Lipidomics: Mass spectrometry-based lipidomics is employed to comprehensively analyze the lipid composition of the liver tissue, providing insights into changes in various lipid species.

Conclusion

The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The mechanism of action of HSD17B13 inhibitors, exemplified by compounds like BI-3231, centers on the direct blockade of the enzyme's activity, leading to reduced hepatic lipid accumulation, restored lipid homeostasis, and protection against lipotoxicity. The provided data, diagrams, and experimental protocols offer a comprehensive technical overview for researchers and drug developers working in this exciting field. Further research will continue to unravel the intricate details of HSD17B13's function and solidify the therapeutic potential of its inhibition.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-12: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Hsd17B13-IN-12, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the scientific rationale for targeting HSD17B13, the discovery of this compound, its available biological data, and insights into its synthesis, alongside relevant experimental protocols and pathway diagrams.

Introduction: The Role of HSD17B13 in Liver Disease

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including NAFLD, NASH, alcoholic liver disease, and hepatocellular carcinoma.[1][4][5] These findings have positioned HSD17B13 as a promising therapeutic target, with the hypothesis that inhibiting its enzymatic activity could be beneficial in treating and preventing the progression of liver disease.[6][7] The enzyme is known to be involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[4][8]

Discovery of this compound

This compound (also referred to as Compound 3) was identified as a potent inhibitor of HSD17B13.[9] Its discovery was part of a broader effort to identify small molecule inhibitors of HSD17B13 for the potential treatment of liver diseases, metabolic disorders, and cardiovascular diseases.[9] The primary screening and characterization of this inhibitor were detailed in the patent application WO2022020714.[9]

Quantitative Biological Data

The available quantitative data for this compound is summarized in the table below. For comparison, data for another potent and selective HSD17B13 inhibitor, BI-3231, is also included, as more extensive information is publicly available for this compound.[10][11]

| Compound | Target | Assay Type | Substrate(s) | IC50 | Ki | Reference(s) |

| This compound | HSD17B13 | Enzymatic Assay | Leukotriene B3, Estradiol | ≤ 0.1 μM | Not Reported | [9] |

| BI-3231 | Human HSD17B13 | Enzymatic Assay | Estradiol | 0.002 µM | 0.0007 µM | [10][11] |

| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | Estradiol | 0.003 µM | 0.0011 µM | [11] |

| BI-3231 | Human HSD17B13 | Cellular Assay | Not Specified | 0.029 µM | Not Applicable | [11] |

Synthesis of HSD17B13 Inhibitors

While the specific, detailed synthesis protocol for this compound is contained within patent literature and not publicly available in peer-reviewed journals, the synthesis of a similar class of potent HSD17B13 inhibitors, such as BI-3231, has been published and is presented here as a representative example.

The synthesis of BI-3231 involves a multi-step process starting from commercially available reagents. A key step includes a Suzuki coupling reaction to form the core structure of the molecule.[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. Below are generalized protocols based on published methodologies for enzymatic and cell-based assays.

Recombinant HSD17B13 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Cofactor: NAD+[13]

-

Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[12]

-

Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)[13]

-

Test compounds (e.g., this compound)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound to the assay plate.

-

Prepare a substrate mix containing the chosen substrate (e.g., estradiol) and NAD+ in the assay buffer.

-

Add the substrate mix to the assay plate.

-

Initiate the reaction by adding the recombinant HSD17B13 enzyme to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[13]

-

Stop the enzymatic reaction and measure the amount of NADH produced using the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Cell-Based HSD17B13 Assay

This assay evaluates the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2, Huh7) overexpressing HSD17B13[3][6]

-

Cell culture medium and supplements

-

Test compounds

-

Assay for a downstream biomarker or substrate turnover

Procedure:

-

Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Introduce a known substrate of HSD17B13 to the cells.

-

After an incubation period, collect the cell lysate or supernatant.

-

Analyze the levels of the substrate and its metabolized product using methods such as LC-MS/MS.

-

Determine the compound's potency (e.g., IC50) by measuring the reduction in substrate metabolism.

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is involved in several metabolic pathways within hepatocytes. Its inhibition is expected to modulate these pathways, leading to a therapeutic effect.

Conclusion

This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. While detailed information on its synthesis remains proprietary, the available biological data and the methodologies for its characterization provide a strong foundation for further research and development in this area. The continued exploration of HSD17B13 inhibitors holds significant promise for addressing the unmet medical need in NAFLD and NASH.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. enanta.com [enanta.com]

- 13. scispace.com [scispace.com]

The Role of Hydroxysteroid 17-Beta Dehydrogenase 13 (Hsd17B13) in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC). The pathogenesis of NAFLD is complex, involving a mix of genetic and environmental factors. Recently, hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a previously uncharacterized liver-specific enzyme, has emerged as a critical modulator of NAFLD progression. Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are protective against the more severe, inflammatory, and fibrotic stages of the disease. This discovery has positioned Hsd17B13 as a high-priority therapeutic target for the treatment of NASH and other chronic liver diseases. This technical guide provides a comprehensive overview of Hsd17B13's function in NAFLD, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating molecular pathways and workflows.

Hsd17B13: Gene, Protein, and Localization

Hsd17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.

-

Gene: The human HSD17B13 gene is located on chromosome 4q22.1 and contains 8 exons. Alternative splicing can result in multiple protein isoforms.

-

Protein Expression: Hsd17B13 is predominantly and specifically expressed in the liver, with single-cell RNA sequencing confirming its localization almost exclusively within hepatocytes.

-

Subcellular Localization: Within hepatocytes, Hsd17B13 is uniquely associated with the surface of lipid droplets (LDs), organelles central to the storage and metabolism of neutral lipids. This localization is critical to its function in hepatic lipid homeostasis.

Molecular Function and Mechanism of Action in NAFLD

The hepatic expression of Hsd17B13 is significantly increased in both human patients and animal models of NAFLD. Its function is multifaceted, directly influencing lipid metabolism and signaling within the hepatocyte.

Enzymatic Activity

While initially of unknown function, Hsd17B13 has been shown to possess enzymatic activity against several substrates. It belongs to a family of enzymes that catalyze the conversion of 17-ketones to 17-hydroxysteroids.

-

Retinol Dehydrogenase Activity: A key identified function is its activity as a retinol dehydrogenase (RDH), catalyzing the NAD+-dependent conversion of retinol (Vitamin A) to retinaldehyde. Hepatic retinoid levels are inversely correlated with NAFLD, and this enzymatic function is a critical area of investigation.

-

Other Substrates: In vitro assays have shown that Hsd17B13 can also catalyze the oxidation of other lipid substrates, including 17beta-estradiol and the pro-inflammatory mediator leukotriene B4. The precise in vivo substrate and its relevance to disease progression remain under active investigation.

Role in Lipid Droplet Metabolism and Lipogenesis

Hsd17B13 is a key regulator of lipid droplet dynamics.

-

Lipid Accumulation: Overexpression of Hsd17B13 in hepatocytes, both in vitro and in vivo, leads to an increase in the number and size of lipid droplets and promotes the accumulation of neutral lipids.

-

Interaction with ATGL: Hsd17B13 physically interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in lipolysis, on the surface of lipid droplets. This interaction appears to modulate lipolytic activity.

-

Regulation by LXRα/SREBP-1c: The expression of Hsd17B13 is induced by the Liver X receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Hsd17B13, in turn, may promote SREBP-1c maturation, establishing a positive feedback loop that enhances de novo lipogenesis and contributes to steatosis.

Impact of Hsd17B13 Genetic Variants on NAFLD

The most compelling evidence for the role of Hsd17B13 in NAFLD comes from human genetics. Several loss-of-function variants have been robustly associated with protection from the progression of liver disease.

Key Protective Variants

-

rs72613567 (T>TA): This is the most studied variant. The insertion of "TA" creates a splice donor site mutation, leading to a truncated, enzymatically inactive protein.

-

rs6834314 (A>G): This intergenic variant is in strong linkage disequilibrium with rs72613567 and is also associated with reduced disease severity.

-

rs9992651 (G>A) and rs13118664: These non-coding variants are also linked to a reduced risk of NAFLD development.

Carriers of these loss-of-function alleles exhibit a significantly lower risk of developing the inflammatory and fibrotic stages of NAFLD (NASH), as well as cirrhosis and HCC. Intriguingly, these variants often do not protect against simple steatosis, but rather against the progression to more advanced disease. This suggests Hsd17B13's primary pathogenic role may be in mediating the inflammatory response and fibrogenesis that characterize NASH.

Quantitative Data on Protective Effects of rs72613567

The protective effects of the rs72613567 variant have been quantified across multiple large cohorts.

| Clinical Endpoint | Heterozygote Risk Reduction (Odds Ratio) | Homozygote Risk Reduction (Odds Ratio) | Citation(s) |

| Alcoholic Liver Disease | N/A | 53% (OR not specified) | |

| NAFLD | 17% (95% CI 8–25) | 30% (95% CI 13–43) | |

| NASH | Lower odds (P<0.05) | Lower odds (P<0.05) | |

| Alcoholic Cirrhosis | 26% (95% CI 7–40) | 49% (95% CI 15–69) | |

| Hepatocellular Carcinoma | 35% (OR = 0.65) | 72% (OR = 0.28) |

Genetic Interactions

The protective effect of HSD17B13 variants can mitigate the risk conferred by other pro-fibrotic genes. Notably, the rs72613567 variant has been shown to attenuate the risk of liver injury and advanced fibrosis associated with the potent PNPLA3 I148M risk allele.

Evidence from Experimental Models

While human genetic data are strong, findings from murine models have been complex and at times conflicting, highlighting potential differences between human and mouse biology.

| Model Type | Intervention | Key Findings | Potential Interpretation | Citation(s) |

| In Vitro (Hepatocytes) | Adenovirus-mediated overexpression | Increased number and size of lipid droplets. | Hsd17B13 directly promotes hepatic lipid accumulation. | |

| In Vivo (Mouse) | Adenovirus-mediated overexpression | Rapid accumulation of neutral lipids in the liver. | Confirms the role of Hsd17B13 in promoting steatosis. | |

| In Vivo (HFD Mouse) | shRNA-mediated knockdown (in adult obese mice) | Markedly improved hepatic steatosis; decreased serum ALT and fibrosis markers (e.g., Timp2). | Inhibiting Hsd17B13 in a diseased state is therapeutic. | |

| In Vivo (Mouse) | Constitutive (whole-body) knockout | No protection from diet-induced steatosis, inflammation, or fibrosis. Some studies show numerically worse outcomes. | Suggests developmental compensation, a dominant-negative effect of human variants, or fundamental species differences in function. |

The discrepancy between knockdown and knockout models is a critical area of research. It may suggest that the truncated proteins produced by human variants have a dominant-negative effect not recapitulated by a complete knockout, or that therapeutic intervention in adulthood (knockdown) is more effective than lifelong absence of the protein.

Hsd17B13 as a Therapeutic Target for NAFLD/NASH

The strong human genetic validation makes Hsd17B13 an attractive therapeutic target. The hypothesis is that inhibiting its enzymatic activity or reducing its expression will mimic the protective effects of the loss-of-function variants, thereby preventing the progression from steatosis to NASH and fibrosis.

Several therapeutic modalities are in development:

-

Small Molecule Inhibitors: Orally available drugs designed to inhibit the enzymatic activity of Hsd17B13 (e.g., INI-822, BI-3231).

-

RNA Interference (RNAi): siRNAs (e.g., ARO-HSD) designed to specifically silence HSD17B13 mRNA expression in the liver.

Early clinical trials for these approaches are underway, with initial data suggesting that reducing Hsd17B13 expression can lower liver transaminase levels in patients with NAFLD.

Key Experimental Protocols

Protocol: Retinol Dehydrogenase (RDH) Activity Assay

This assay measures the enzymatic conversion of retinol to retinaldehyde in cells overexpressing Hsd17B13.

Materials:

-

HEK293 or Huh7 cells

-

Expression plasmids (empty vector, wild-type Hsd17B13, mutant Hsd17B13)

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-retinol (stock in ethanol)

-

Cell culture medium and supplements

-

HPLC system with a UV detector

Methodology:

-

Cell Seeding: Seed HEK293 cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Transfection: Transfect cells in triplicate with empty vector, Hsd17B13, or mutant Hsd17B13 plasmids according to the manufacturer's protocol.

-

Substrate Addition: 24 hours post-transfection, replace the medium with fresh medium containing 2-5 µM all-trans-retinol. Ensure the final ethanol concentration is ≤0.5%.

-

Incubation: Incubate the cells for 6-8 hours at 37°C. Protect plates from light.

-

Metabolite Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells and extract retinoids using a two-phase extraction method (e.g., hexane/isopropanol).

-

Evaporate the organic phase to dryness under nitrogen gas.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Separate retinoids using an isocratic or gradient mobile phase (e.g., acetonitrile/water).

-

Detect and quantify all-trans-retinol and all-trans-retinaldehyde by UV absorbance at ~325 nm and ~380 nm, respectively.

-

-

Data Analysis: Calculate the amount of retinaldehyde produced and normalize it to total protein concentration in the cell lysate. Compare the activity of wild-type Hsd17B13 to the empty vector and mutant constructs.

Hsd17B13-IN-12: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of Hsd17B13-IN-12, a known inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key player in hepatic lipid metabolism. Its association with non-alcoholic fatty liver disease (NAFLD) has made it an attractive therapeutic target. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key experimental workflows.

Quantitative Data Summary

The binding affinity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the HSD17B13 enzyme by 50%.

| Inhibitor | Target | Substrate(s) | Assay Type | IC50 (μM) | Source |

| This compound | HSD17B13 | Leukotriene B3, Estradiol | Biochemical Assay | ≤ 0.1 | [1] |

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for determining binding affinity and target engagement based on established assays for HSD17B13 and other similar enzyme targets.

Biochemical Assay for IC50 Determination (NADH-Glo™ Assay)

This protocol is a representative method for determining the in vitro potency of an inhibitor against HSD17B13 by measuring the production of NADH, a product of the enzyme's catalytic activity. The NAD/NADH-Glo™ Assay is a common method for this purpose.

1. Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

This compound (or other test inhibitor)

-

Substrate: Leukotriene B3 or Estradiol

-

Cofactor: NAD+

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

NAD/NADH-Glo™ Detection Reagent (Promega)

-

96- or 384-well white, opaque microplates

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the HSD17B13 enzyme, the substrate (Leukotriene B3 or Estradiol), and the NAD+ cofactor to the assay buffer.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Add the NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains reductase, a proluciferin reductase substrate, and luciferase. The reductase converts the proluciferin substrate to luciferin in the presence of NADH. The luciferase then uses luciferin to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

1. Reagents and Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

This compound

-

Cell lysis buffer

-

Antibodies specific for HSD17B13

-

Western blotting or ELISA reagents

-

PCR thermocycler

-

Centrifuge

2. Assay Procedure:

-

Culture hepatocyte cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control and incubate to allow for compound entry and target binding.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures using a thermocycler to induce thermal denaturation of proteins.

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

-

Analyze the amount of soluble HSD17B13 in the supernatant using a detection method such as Western blotting or ELISA.

-

A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying stabilization of the HSD17B13 protein.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for HSD17B13 Biochemical IC50 Assay.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hsd17B13-IN-12: IC50, Potency, and Experimental Protocols

This technical guide provides a comprehensive overview of the inhibitor this compound, focusing on its inhibitory potency (IC50), the experimental protocols for its characterization, and the relevant biological signaling pathways.

Quantitative Data Summary

This compound is a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The following table summarizes its inhibitory activity against different substrates.

| Inhibitor | Target | Substrate | IC50 Value (μM) |

| This compound | HSD17B13 | Leukotriene B3 | ≤ 0.1[1] |

| This compound | HSD17B13 | Estradiol | ≤ 0.1[1] |

Experimental Protocols

The determination of the IC50 value for this compound involves a biochemical enzyme activity assay. Below are detailed methodologies based on established protocols for assessing HSD17B13 inhibition.

Recombinant HSD17B13 Protein Expression and Purification

To obtain active HSD17B13 enzyme for the assay, a baculoviral expression system using Sf9 insect cells is commonly employed. The expressed protein, typically with a His-tag, is then purified using metal affinity and size exclusion chromatography to ensure high purity.

HSD17B13 Enzyme Inhibition Assay

The potency of this compound is determined by its ability to inhibit the enzymatic activity of purified HSD17B13. This is typically measured by quantifying the reduction in the conversion of a substrate to its product in the presence of the inhibitor.

Materials:

-

Purified recombinant human HSD17B13 protein

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Inhibitor: this compound serially diluted in DMSO

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100

-

Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega)

-

384-well assay plates

Procedure:

-

Compound Plating: 80 nL of a 50x final assay concentration of this compound, serially diluted in 100% DMSO, is added to the wells of a 384-well plate.

-

Substrate and Cofactor Addition: A substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer is added to each well.

-

Enzyme Reaction Initiation: The enzymatic reaction is initiated by the addition of purified HSD17B13 protein (final concentration 30 nM) to each well.

-

Incubation: The plate is incubated at room temperature for 2 hours in the dark to allow the enzymatic reaction to proceed.

-

Signal Detection: The NAD(P)H-Glo™ Detection Reagent is added to each well. This reagent contains a reductase, a proluciferin reductase substrate, and luciferase. The reductase reduces the proluciferin substrate to luciferin in the presence of NADH (the product of the HSD17B13 reaction). The luciferase then uses the luciferin to generate a luminescent signal that is proportional to the amount of NADH produced.

-

Luminescence Reading: After a 1-hour incubation at room temperature in the dark, the luminescence is read using a plate reader.

-

Data Analysis: The IC50 value is calculated from a concentration-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

An alternative to the luminescence-based assay is the use of RapidFire Mass Spectrometry (RF-MS) to directly measure the conversion of the substrate to its product.

Signaling Pathways and Experimental Workflows

HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its expression is regulated by transcription factors involved in lipid metabolism, and it influences downstream inflammatory and metabolic pathways.

HSD17B13 Upstream Regulation and Downstream Effects

The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[2]

Caption: Upstream regulation and downstream effects of HSD17B13.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of an HSD17B13 inhibitor.

Caption: Experimental workflow for HSD17B13 IC50 determination.

References

In-Depth Technical Guide: Biological Activity of Hsd17B13-IN-12 in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Hsd17B13-IN-12, a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in hepatocytes. This document details the quantitative biochemical and cellular activity of this compound and related inhibitors, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways involved.

Introduction to HSD17B13 as a Therapeutic Target

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. The enzyme is known to possess retinol dehydrogenase activity and is implicated in hepatic lipid metabolism.[3][4] Inhibition of HSD17B13 is therefore being explored as a therapeutic strategy to mimic the protective effects of its naturally occurring inactive variants.

Quantitative Biological Activity of Hsd17B13 Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant Hsd17B13 inhibitors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Enzymatic Inhibition of Hsd17B13

| Compound | Target | Substrate | IC50 | Ki | Assay Type |

| This compound | HSD17B13 | Leukotriene B3 | ≤ 0.1 µM | N/A | Biochemical |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM | N/A | Biochemical |

| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | 0.7 ± 0.2 nM | Biochemical |

| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | N/A | Biochemical |

N/A: Not Available

Table 2: Cellular Activity of Hsd17B13 Inhibitors in Hepatocytes

| Compound | Cell Line | Assay | Endpoint | Result |

| BI-3231 | HepG2, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Triglyceride Accumulation | Significantly decreased |

| BI-3231 | HepG2, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Mitochondrial Respiration | Increased |

Note: Specific cellular data for this compound is not publicly available. The data for BI-3231, a potent and selective HSD17B13 inhibitor, is provided as a representative example of the expected cellular activity of this class of compounds.[5]

Signaling Pathways of HSD17B13 in Hepatocytes

HSD17B13 is integrated into key metabolic and inflammatory pathways within hepatocytes. Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1] The enzymatic activity of HSD17B13, particularly its retinol dehydrogenase function, influences retinoid metabolism, which is often dysregulated in liver disease.[3] Furthermore, HSD17B13 may modulate inflammatory responses through the platelet-activating factor (PAF) and STAT3 signaling axis.[6]

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes [pubmed.ncbi.nlm.nih.gov]

- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13 Protein: A Structural and Functional Guide for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progressive liver disease.[1][2] This guide provides a comprehensive overview of the structural biology of the HSD17B13 protein and the detailed characteristics of its active site. It is intended to serve as a critical resource for researchers engaged in the development of novel therapeutics targeting this enzyme. This document synthesizes crystallographic data, mutagenesis studies, and enzymatic assays to deliver a detailed understanding of HSD17B13's function and architecture.

Introduction

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in hepatic lipid metabolism.[1][5] The protein's role in the pathophysiology of liver disease has made it a focal point for drug discovery efforts. A thorough understanding of its three-dimensional structure and the specific residues governing its catalytic activity is paramount for the rational design of potent and selective inhibitors.

HSD17B13 Protein Structure

The three-dimensional structure of HSD17B13 has been elucidated through X-ray crystallography, revealing a dimeric architecture.[6][7] Each monomer consists of a catalytic core domain and a unique membrane-anchoring domain, which facilitates its association with lipid droplets.[7]

Overall Fold and Domain Organization

The catalytic core of HSD17B13 adopts the classical Rossmann-fold characteristic of SDRs, featuring a central β-sheet flanked by α-helices.[8][9] This core domain houses the cofactor and substrate binding sites. The N-terminal region contains a hydrophobic domain (amino acids 4-16) and a PAT-like domain (amino acids 22-28), both of which are critical for its localization to lipid droplets.[10] A distinguishing feature of HSD17B13 is its N-terminal hydrophobic helices and an amphipathic helix-turn-helix motif, which are proposed to mediate its interaction with the lipid droplet surface.[6]

Dimerization Interface

HSD17B13 exists as a homodimer, and this dimerization is essential for its enzymatic function.[10][11] The dimer interface is extensive, burying a significant surface area of each monomer.[6] Mutagenesis studies have identified residues Arg97 and Tyr101 as being crucial for the homodimer interaction and, consequently, for the enzyme's catalytic activity.[10]

The HSD17B13 Active Site

The active site of HSD17B13 is located within the catalytic core and is responsible for binding the NAD+ cofactor and the substrate.

Cofactor Binding

The binding of the NAD+ cofactor is a prerequisite for HSD17B13's catalytic activity and is crucial for its crystallization.[6] The nicotinamide portion of NAD+ interacts with a putative catalytic triad composed of Ser172, Tyr185, and Lys189.[6] The adenine moiety of NAD+ forms hydrogen bonds with the side chains of Asp67 and Asp93, as well as the main chain of Cys94.[6]

Catalytic Residues

Site-directed mutagenesis studies have been instrumental in identifying the key catalytic residues of HSD17B13. A catalytic tetrad, consisting of Asn144, Ser172, Tyr185, and Lys189 , has been shown to be essential for the enzyme's retinol dehydrogenase activity.[8][10] Mutation of any of these residues results in a significant loss of function.[8] Tyr185 is predicted to act as the proton acceptor in the catalytic reaction.[5]

Substrate Binding Pocket

The substrate-binding pocket accommodates a range of lipid substrates, including steroids like β-estradiol, and retinoids.[5][6] Based on homology modeling with HSD17B11 and subsequent mutagenesis experiments, key residues involved in substrate binding have been identified as Leu199, Glu202, and Lys208 .[8][10] The structural analysis of HSD17B13 in complex with small molecule inhibitors has provided further insights into the architecture of the substrate-binding pocket, revealing different paths leading to the active site that can be exploited for inhibitor design.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and function of HSD17B13.

| Structural Parameters | Value | Reference |

| PDB ID (dog apo HSD17B13) | Not explicitly stated, but structure is available | [6] |

| PDB ID (human HSD17B13 + NAD+) | Not explicitly stated, but structure is available | [12] |

| RMSD (HSD17B13 vs HSD17B4) | 1.2 Å (for 258 Cα atoms) | [6] |

| RMSD (HSD17B13 vs HSD17B1) | 1.7 Å (for 291 Cα atoms) | [6] |

| RMSD (HSD17B13 vs HSD11B1) | 2.00 Å (for 350 Cα atoms) | [6] |

| Dimer Interface Buried Surface Area | 2,122 Ų (per monomer) | [6] |

| Enzyme Kinetics | Value | Substrate | Reference |

| KM | 6.08 µM | 17β-estradiol | [5] |

| Vmax | 0.94 nmol/min/mg | 17β-estradiol | [5] |

Experimental Protocols

Protein Expression and Purification

Recombinant human HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system.[12] The protein is then purified using a combination of metal affinity chromatography and size exclusion chromatography.[12] For crystallization, extensive protein engineering was performed to remove the N-terminal hydrophobic residues to improve protein purification and crystallization.[6]

X-ray Crystallography

Crystallization of HSD17B13 is achieved in the presence of its cofactor, NAD+.[6] Crystals of the protein in complex with NAD+ and small molecule inhibitors can be grown and subjected to X-ray diffraction to solve the three-dimensional structure.[6][7][12]

Site-Directed Mutagenesis

To identify key functional residues, site-directed mutagenesis is employed to generate mutant HSD17B13 plasmids.[8] The Q5® Site-Directed Mutagenesis Kit (NEB, E0554S) is a commonly used tool for this purpose.[8][9] Mutant plasmids are then confirmed by Sanger sequencing.[8][9]

Enzymatic Activity Assays

The enzymatic activity of HSD17B13 can be measured using various assays.

-

Retinol Dehydrogenase (RDH) Activity Assay: This assay is performed by transiently transfecting HEK293 cells with HSD17B13 or mutant plasmids. The conversion of all-trans-retinol to all-trans-retinal is then measured.[8]

-

NADH Production Assay: The production of NADH, a product of the dehydrogenase reaction, can be monitored to determine enzyme activity. The NADH-Glo Detection kit (Promega, G9061) is a commercially available tool for this purpose.[11] Substrates such as β-estradiol can be used in this assay.[11][13]

-

RapidFire Mass Spectrometry (RF-MS): This technique can be used to measure the conversion of various substrates to their products by HSD17B13, allowing for the identification of novel substrates.[12]

Signaling Pathway and Experimental Workflow Diagrams

HSD17B13-Mediated Inflammatory Signaling Pathway

Recent research has implicated HSD17B13 in a signaling pathway that promotes liver inflammation. HSD17B13, through its enzymatic activity, increases the biosynthesis of platelet-activating factor (PAF). PAF then acts in an autocrine manner to activate the PAF receptor (PAFR), leading to the phosphorylation and activation of STAT3. Activated STAT3, in turn, promotes the expression of fibrinogen (FGG), which enhances leukocyte adhesion and contributes to liver inflammation.[11]

Caption: HSD17B13 promotes liver inflammation via the PAF/STAT3 signaling pathway.

Experimental Workflow for HSD17B13 Functional Characterization

The following diagram illustrates a typical experimental workflow for characterizing the function of HSD17B13 and its mutants.

Caption: Workflow for characterizing HSD17B13 function using mutagenesis.

Conclusion

The structural and functional characterization of HSD17B13 has provided a solid foundation for the development of targeted therapies for chronic liver diseases. The detailed understanding of its dimeric structure, the architecture of its active site, and the identification of key catalytic and substrate-binding residues are invaluable for the design of small molecule inhibitors. Future research will likely focus on leveraging this structural information to develop potent and selective HSD17B13 inhibitors and further unraveling the complex roles of this enzyme in liver pathophysiology.

References

- 1. Gene - HSD17B13 [maayanlab.cloud]

- 2. news-medical.net [news-medical.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. enanta.com [enanta.com]

- 13. origene.com [origene.com]

The Role of Hsd17B13 in Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-enriched and lipid droplet-associated protein, has emerged as a critical player in hepatic lipid metabolism and a promising therapeutic target for chronic liver diseases. This technical guide provides an in-depth overview of the core functions of Hsd17B13, focusing on its enzymatic activity, subcellular localization, and its intricate role in the metabolic processes occurring at the lipid droplet interface. We consolidate quantitative data from key studies, detail relevant experimental protocols, and present signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding of Hsd17B13's biology and its implications for drug development.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the short-chain dehydrogenases/reductases (SDR) family, predominantly expressed in hepatocytes.[1][2] Its localization to the surface of lipid droplets places it at the nexus of lipid storage and mobilization.[1][3][4] Genetic association studies have robustly linked loss-of-function variants of Hsd17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver ailments.[1][3][5] This protective effect has spurred significant interest in Hsd17B13 as a potential therapeutic target.[6][7][8] This guide synthesizes the current knowledge on Hsd17B13, with a focus on its molecular functions in lipid droplet metabolism.

Hsd17B13 Localization and Expression

Hsd17B13 is primarily a liver-specific protein, with its expression concentrated in hepatocytes.[1][4] Within these cells, it is exclusively found on the surface of lipid droplets.[1] The targeting of Hsd17B13 to lipid droplets is a critical aspect of its function and is mediated by specific domains within the protein, including an N-terminal hydrophobic domain and a PAT-like domain.[6][9]

Hepatic expression of Hsd17B13 is significantly upregulated in patients with NAFLD.[1][10][11] This increased expression is thought to contribute to the pathogenesis of the disease by promoting the accumulation of lipid droplets.[12][13]

Enzymatic Activity and Substrates

Hsd17B13 exhibits enzymatic activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[5][11][14] This activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[11][15] While retinol is a confirmed substrate, it is plausible that Hsd17B13 may act on other lipid substrates within the unique microenvironment of the lipid droplet.[6][16] Loss-of-function mutations, such as the well-studied rs72613567 variant, result in a truncated, enzymatically inactive protein.[5][7] This loss of enzymatic activity is believed to be central to the protective effects observed in individuals carrying these variants.[10][11]

Role in Lipid Droplet Metabolism and Signaling

Hsd17B13 plays a multifaceted role in lipid droplet dynamics and signaling. Overexpression of Hsd17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[5] Conversely, its deficiency in mouse models has been shown to alter hepatic lipid profiles, particularly affecting phospholipid metabolism in aged mice.[17][18][19]

Several signaling pathways are influenced by Hsd17B13's activity:

-

LXRα/SREBP-1c Pathway: The expression of Hsd17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[1][5] In turn, Hsd17B13 can promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis.[5]

-

Interaction with ATGL: Hsd17B13 has been shown to interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides. Phosphorylation of Hsd17B13 at serine 33 facilitates this interaction, promoting lipolysis.[20]

-

PAF/STAT3 Inflammatory Pathway: Recent evidence suggests that Hsd17B13 can form a liquid-liquid phase separation around lipid droplets, which promotes the biosynthesis of platelet-activating factor (PAF).[21][22] This, in turn, activates the PAF receptor/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion, thereby contributing to liver inflammation.[22][23]

-

Interaction with Rab2A: Hsd17B13 interacts with the Golgi-localized protein Rab2A, mediating the interaction between the Golgi apparatus and lipid droplets. This interaction is important for the lipidation and secretion of very-low-density lipoproteins (VLDL).[24]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on Hsd17B13.

Table 1: Impact of Hsd17B13 Genetic Variants on Liver Disease Risk

| Genetic Variant | Population | Effect on Disease Risk | Reference |

| rs72613567 (TA allele) | European descent | Reduced risk of NAFLD (17% in heterozygotes, 30% in homozygotes) | [5] |

| rs72613567 (TA allele) | European descent | Reduced risk of NASH cirrhosis (26% in heterozygotes, 49% in homozygotes) | [5] |

| rs72613567 (TA allele) | European participants | Reduced risk of alcoholic liver disease (42% in heterozygotes, 53% in homozygotes) | [1] |

| rs72613567 (TA allele) | European participants | Reduced risk of alcoholic cirrhosis (42% in heterozygotes, 73% in homozygotes) | [1] |

| rs6834314 (minor allele) | Caucasians with NAFLD | Associated with increased steatosis but decreased inflammation and ballooning | [11] |

Table 2: Changes in Hsd17B13 Expression and Hepatic Lipids

| Condition | Model/System | Change in Hsd17B13 Expression | Change in Hepatic Lipids | Reference |

| NAFLD | Human patients | 5.9-fold higher | - | [11] |

| High-Fat Diet | Mice | Increased | Increased triglycerides, altered phospholipid profile | [10][17] |

| Hsd17b13 Knockout | Aged Mice | N/A | Altered triglycerides, diglycerides, phosphatidylcholines, phosphatidylethanolamines, phosphatidylglycerols, and ceramides | [17][18][19] |

| Hsd17b13 Knockdown | High-Fat Diet Mice | Decreased | Major decrease in diacylglycerols, increase in phosphatidylcholines with PUFAs | [25] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study Hsd17B13.

Lipid Droplet Isolation

Objective: To isolate pure lipid droplets from liver tissue or cultured cells for subsequent analysis of associated proteins and lipids.

Methodology (based on density gradient centrifugation): [26][27][28]

-

Homogenization: Liver tissue or cell pellets are homogenized in a hypotonic lysis buffer containing protease inhibitors using a Dounce homogenizer.[26][28]

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.[26][27]

-

High-Speed Centrifugation/Ultracentrifugation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 12,000 x g) to remove mitochondria, followed by ultracentrifugation (e.g., 100,000 x g) to float the lipid droplets, which have a low buoyant density.[26][27] A density gradient (e.g., using sucrose or Ficoll) can be employed to improve the purity of the isolated lipid droplets.[27][28]

-

Collection: The floating lipid droplet layer is carefully collected for downstream applications such as Western blotting or lipidomic analysis.

Retinol Dehydrogenase (RDH) Activity Assay

Objective: To measure the enzymatic activity of Hsd17B13 in converting retinol to retinaldehyde.

Methodology (in vitro): [14]

-

Cell Transfection: Cells (e.g., HepG2) are transfected with expression vectors for wild-type or mutant Hsd17B13.

-

Cell Lysate Preparation: Transfected cells are lysed, and the protein concentration is determined.

-

Enzymatic Reaction: The cell lysate is incubated with all-trans-retinol as the substrate and NAD+ as the cofactor in a reaction buffer.

-

Extraction: The reaction is stopped, and retinoids are extracted using an organic solvent (e.g., hexane).

-

Quantification: The amount of retinaldehyde produced is quantified using high-performance liquid chromatography (HPLC). The activity is typically expressed as the amount of product formed per unit of time per amount of protein.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the physical interaction between Hsd17B13 and other proteins (e.g., ATGL, Rab2A).

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest (often with epitope tags) are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to one of the proteins (the "bait") is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the interacting protein (the "prey") is detected by Western blotting using a specific antibody.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Hsd17B13 signaling pathways in lipid metabolism and inflammation.

Experimental Workflow: Investigating Hsd17B13-Protein Interaction

Caption: A generalized workflow for co-immunoprecipitation.

Conclusion and Future Directions

Hsd17B13 is a pivotal protein in hepatic lipid droplet metabolism with significant implications for the pathogenesis of chronic liver diseases. Its role extends beyond simple lipid storage, influencing key signaling pathways involved in lipogenesis, lipolysis, and inflammation. The protective nature of Hsd17B13 loss-of-function variants makes it an attractive therapeutic target. Future research should focus on elucidating its full range of substrates, further defining its protein interaction network on the lipid droplet, and understanding the precise mechanisms by which its enzymatic activity contributes to liver pathology. The development of specific inhibitors for Hsd17B13 holds promise for the treatment of NAFLD and other related metabolic disorders. However, it is crucial to consider potential inter-species differences in Hsd17B13 function, as some mouse model studies have yielded conflicting results compared to human genetic data.[8][29][30]

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 [ideas.repec.org]

- 16. HSD17B13 | Abcam [abcam.com]

- 17. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. embopress.org [embopress.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]

- 27. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

HSD17B13 Genetic Variants and Inhibitor Response: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). The discovery of loss-of-function genetic variants in the HSD17B13 gene, which are associated with a reduced risk of chronic liver disease, has spurred the development of inhibitors aimed at mimicking this protective effect. This technical guide provides an in-depth overview of the interplay between HSD17B13 genetic variants and the response to HSD17B13 inhibitors, offering valuable insights for researchers and professionals in the field of drug development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this novel therapeutic strategy.

Introduction to HSD17B13 and its Genetic Variants

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism.[2][3] Genome-wide association studies (GWAS) have identified several genetic variants in the HSD17B13 gene that are robustly associated with a reduced risk of developing NAFLD, NASH, alcohol-related liver disease, and hepatocellular carcinoma.[4][5][6]

The most well-characterized of these is the rs72613567:TA variant, a splice donor variant that results in a truncated, enzymatically inactive protein.[2][7] Individuals carrying this loss-of-function variant exhibit protection against the progression of liver disease, particularly the inflammatory and fibrotic stages.[4][8][9] This protective phenotype has established HSD17B13 as a promising target for therapeutic intervention, with the goal of pharmacologically inhibiting its enzymatic activity to replicate the benefits observed in individuals with the naturally occurring genetic variants.

Quantitative Data on HSD17B13 Variants and Inhibitor Potency

The development of HSD17B13 inhibitors has led to the generation of quantitative data that is crucial for understanding their therapeutic potential. The following tables summarize key findings related to the prevalence of protective variants and the potency of a representative small molecule inhibitor.

| Genetic Variant | Type | Consequence | Protective Association | Reference |

| rs72613567 | Splice donor | Truncated, inactive protein | Reduced risk of NAFLD, NASH, fibrosis, and HCC | [2][4][7] |

| rs6834314 | Intergenic | Reduced HSD17B13 enzymatic activity | Reduced inflammation in NAFLD | [5] |

| rs62305723 (p.P260S) | Missense | Loss of enzymatic activity | Decreased ballooning and inflammation | [7] |

| rs143404524 (p.Ala192LeufsTer8) | Frameshift | Prematurely truncated protein | Predicted loss of function | [7] |

| Table 1: Key Protective HSD17B13 Genetic Variants and Their Consequences. |

| Inhibitor | Target | IC50 (Human) | IC50 (Mouse) | Cell-Based Potency (Human) | Reference |

| BI-3231 | HSD17B13 Enzyme | 1 nM | 13 nM | 11 nM | [10][11] |

| Table 2: In Vitro Potency of the Small Molecule HSD17B13 Inhibitor BI-3231. |

Impact of Genetic Variants on Inhibitor Response

A critical consideration in the development of HSD17B13 inhibitors is how their efficacy is influenced by the presence of protective genetic variants. The two main classes of inhibitors, RNA interference (RNAi) therapeutics and small molecule inhibitors, are affected differently.

RNAi Therapeutics: These agents, such as ARO-HSD and ALN-HSD (rapirosiran), work by degrading HSD17B13 mRNA, thereby reducing the production of the HSD17B13 protein.[12][13] Clinical trial data has shown that the pharmacodynamic effect of ARO-HSD (i.e., the reduction in HSD17B13 mRNA) is not impacted by the patient's HSD17B13 rs72613567 genotype.[14] This is because the RNAi targets the mRNA transcript regardless of whether it is the wild-type or the variant form.

Small Molecule Inhibitors: These inhibitors, exemplified by BI-3231, are designed to bind to the HSD17B13 enzyme and block its catalytic activity.[10][15] The protective genetic variants, such as rs72613567, result in a truncated protein that lacks enzymatic function.[2][7] Therefore, in individuals homozygous for this variant, a small molecule inhibitor would have no functional enzyme to inhibit. In heterozygotes, the inhibitor would only act on the wild-type enzyme produced from the functional allele.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.

Experimental Protocols

Genotyping of HSD17B13 Variants

Objective: To determine the genotype of an individual for specific HSD17B13 single nucleotide polymorphisms (SNPs), such as rs72613567.

Methods:

-

DNA Extraction: Genomic DNA is extracted from whole blood or liver tissue samples using a commercially available kit (e.g., QIAamp DNA Mini Kit). DNA quality and concentration are assessed using spectrophotometry.

-

SNP Genotyping Assays:

-

rhAmp SNP Genotyping Assay: This method utilizes a dual-enzyme system (RNase H2 and a modified Taq polymerase) and RNA-DNA hybrid primers for enhanced allele-specific amplification.[13][16] The assay is run on a real-time PCR instrument, and genotype is determined by the differential amplification of allele-specific probes.[13][16]

-

TaqMan SNP Genotyping Assay: This assay employs 5'-nuclease chemistry with allele-specific TaqMan probes labeled with different fluorescent dyes.[17][18] During PCR, the probe corresponding to the present allele is cleaved, releasing the fluorophore and generating a signal that is detected by a real-time PCR instrument.[17][18]

-

HSD17B13 Enzymatic Activity Assays

Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of small molecule inhibitors.

Methods:

-

NAD-Glo™ Luminescent Assay:

-

Principle: This assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction, through a coupled enzymatic reaction that generates a luminescent signal.[11][19]

-

Protocol Outline:

-

Recombinant HSD17B13 enzyme is incubated with the substrate (e.g., estradiol or retinol) and the cofactor NAD+.

-

For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme.

-

After a set incubation period, a detection reagent containing a reductase, a proluciferin reductase substrate, and luciferase is added.

-

The reductase uses the NADH generated by HSD17B13 to convert the proluciferin substrate into luciferin.

-

Luciferase then catalyzes the conversion of luciferin to oxyluciferin, producing light that is measured with a luminometer. The signal intensity is proportional to the amount of NADH produced and thus to the HSD17B13 activity.[11][20]

-

-

-

Retinol Dehydrogenase Activity Assay (HPLC-based):

-

Principle: This assay directly measures the conversion of retinol to retinaldehyde and retinoic acid in a cell-based system.[21]

-

Protocol Outline:

-

HEK293 cells are transfected with an expression vector for wild-type or variant HSD17B13.

-

The cells are treated with all-trans-retinol for a specified time (e.g., 8 hours).

-

Cell lysates are collected, and retinoids are extracted.

-

The extracted retinoids are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.[21][22] The amount of retinaldehyde and retinoic acid produced is indicative of HSD17B13 enzymatic activity.

-

-

Quantification of HSD17B13 mRNA

Objective: To measure the levels of HSD17B13 mRNA in response to RNAi therapeutics.

Method:

-

RNA Extraction: Total RNA is isolated from liver biopsy samples or cultured hepatocytes using a suitable RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the HSD17B13 gene. A housekeeping gene is used for normalization. The relative expression of HSD17B13 mRNA is calculated using the delta-delta Ct method.

Conclusion and Future Directions

Future research should continue to elucidate the precise molecular mechanisms by which HSD17B13 contributes to liver pathology and how its inhibition ameliorates disease progression. Further clinical trials with both RNAi and small molecule inhibitors will be crucial to establish their long-term safety and efficacy in diverse patient populations. A deeper understanding of the downstream signaling pathways affected by HSD17B13 will also be instrumental in identifying potential biomarkers of response and further refining therapeutic strategies. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising area of liver disease therapy.

References

- 1. Pathogenesis of NASH: The Impact of Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. sg.idtdna.com [sg.idtdna.com]

- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 17. The TaqMan method for SNP genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ptr.pharmacy.ufl.edu [ptr.pharmacy.ufl.edu]

- 19. enanta.com [enanta.com]

- 20. promega.com [promega.com]

- 21. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-12 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). The enzymatic activity of HSD17B13, which includes the metabolism of steroids, bioactive lipids, and retinol, is thought to contribute to these disease processes. Consequently, inhibition of HSD17B13 has emerged as a promising therapeutic strategy for the treatment of liver disorders. Hsd17B13-IN-12 is a potent inhibitor of HSD17B13. This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound and similar compounds.

Signaling Pathway of HSD17B13 in Hepatocytes

HSD17B13 expression is regulated by the Liver X Receptor alpha (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner. Upon activation, LXRα induces the expression of SREBP1c, a key transcription factor in lipid metabolism. SREBP1c, in turn, upregulates the expression of HSD17B13. HSD17B13, being a lipid droplet-associated enzyme, is involved in lipid metabolism, including retinol dehydrogenase activity. Its activity can influence intracellular lipid accumulation and signaling pathways related to liver injury and inflammation.

Experimental Protocols

Cell Line Maintenance

The human hepatoma cell line, HepG2, is a suitable model for this assay due to its hepatic origin and its ability to be transfected to overexpress HSD17B13.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

HSD17B13 Overexpression in HepG2 Cells

To ensure sufficient and consistent HSD17B13 activity, transient or stable transfection of HepG2 cells is recommended.

-

Plasmid: A mammalian expression vector containing the full-length human HSD17B13 cDNA. A C-terminal GFP or FLAG tag can be included for expression verification.

-

Transfection Reagent: Use a commercially available lipid-based transfection reagent according to the manufacturer's instructions.

-

Procedure:

-

Seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Prepare the DNA-transfection reagent complex in serum-free medium.

-

Add the complex to the cells and incubate for 4-6 hours.

-

Replace the medium with complete culture medium.

-

Allow 24-48 hours for protein expression before proceeding with the assay.

-

This compound Cell-Based Assay Workflow

This workflow outlines the key steps for evaluating the inhibitory effect of this compound on HSD17B13's retinol dehydrogenase activity in a cellular context.

References

Application Notes and Protocols for In Vivo Administration of Hsd17B13 Inhibitors in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction